molecular formula C17H28O3 B052956 12-Hydroxyheptadecatrienoic acid CAS No. 54397-84-1

12-Hydroxyheptadecatrienoic acid

Numéro de catalogue: B052956
Numéro CAS: 54397-84-1
Poids moléculaire: 280.4 g/mol
Clé InChI: KUKJHGXXZWHSBG-WBGSEQOASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

12-Hydroxyheptadecatrienoic acid (12-HHT) is a lipid mediator derived from arachidonic acid (AA) metabolism via the cyclooxygenase (COX) pathway. It was first identified as a byproduct of thromboxane A2 (TxA2) synthesis in platelets . Structurally, 12-HHT is a 17-carbon trienoic acid with a hydroxyl group at position 12, distinguishing it from other eicosanoids like prostaglandins (PGs) and thromboxanes (TXs).

Mécanisme D'action

Target of Action

12-Hydroxyheptadecatrienoic acid (12-HHT) is a bioactive fatty acid that serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2) . BLT2 is expressed in various cells and tissues, including pulmonary epithelial type II cells and vascular endothelial cells in the mouse lung .

Mode of Action

12-HHT interacts with its target, BLT2, to exert its biological effects. This interaction contributes to the maintenance of epithelial homeostasis . The 12-HHT/BLT2 axis suppresses CysLT1 signaling in vascular endothelial cells and smooth muscle cells .

Biochemical Pathways

12-HHT is synthesized from arachidonic acid via the cyclooxygenase pathway . It is metabolized into 12-keto-heptadecatrienoic acid (12-KHT) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and then into 10,11-dihydro-12-KHT (10,11dh-12-KHT) by prostaglandin reductase 1 (PTGR1) without losing the agonistic activity .

Pharmacokinetics

It is known that 12-hht is metabolized into 12-kht by 15-pgdh, and then into 10,11dh-12-kht by ptgr1 . The 15-PGDH inhibitor SW033291 completely suppresses the production of 12-KHT and 10,11dh-12-KHT, resulting in a 9-fold accumulation of 12-HHT .

Result of Action

The 12-HHT/BLT2 axis contributes to the maintenance of epithelial homeostasis . In a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function . In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .

Action Environment

The action of 12-HHT can be influenced by environmental factors. For example, eye drops containing a non-steroidal anti-inflammatory drug (NSAID) inhibit the production of 12-HHT, resulting in delayed corneal wound healing . Furthermore, BLT2-deficient mice are more susceptible to lung damage by pneumolysin .

Analyse Biochimique

Biochemical Properties

12-Hydroxyheptadecatrienoic acid is synthesized from arachidonic acid via the cyclooxygenase pathway . It serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2) . It interacts with key enzymes in the degradation of prostaglandins, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 1 (PTGR1) .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . For instance, in a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function . In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an endogenous ligand of BLT2, originally identified as a low-affinity GPCR for leukotriene B4 (LTB4) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . For example, the 15-PGDH inhibitor SW033291 completely suppressed the production of 12-KHT and 10,11dh-12-KHT in MEG01s cells, resulting in a 9-fold accumulation of 12-HHT .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation .

Metabolic Pathways

This compound is involved in the metabolic pathways of arachidonic acid . It is metabolized into 12-KHT by 15-PGDH, and then 10,11dh-12-KHT by PTGR1 .

Activité Biologique

12-Hydroxyheptadecatrienoic acid (12-HHT) is a bioactive fatty acid derived from arachidonic acid through the cyclooxygenase pathway. Initially considered a biologically inactive byproduct, recent studies have revealed its significant roles in various physiological processes, particularly in inflammation, wound healing, and cell signaling. This article explores the biological activities of 12-HHT, focusing on its mechanisms of action, metabolic pathways, and implications in health and disease.

12-HHT is characterized by its structure as a hydroxy fatty acid with the following molecular formula:

  • Formula : C17H30O3
  • Molecular Weight : 286.43 g/mol

Metabolism and Pathways

12-HHT is synthesized from arachidonic acid and can be further metabolized into various derivatives, including 12-keto-heptadecatrienoic acid (12-KHT) and 10,11-dihydro-12-KHT. Key enzymes involved in this metabolism include:

  • 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
  • Prostaglandin Reductase 1 (PTGR1)

These enzymes play critical roles in the degradation of prostaglandins and the production of biologically active metabolites .

Wound Healing

Research indicates that 12-HHT promotes corneal wound healing through its action as an agonist for the leukotriene B4 receptor 2 (BLT2). In studies involving murine models, it was found that:

  • BLT2 mRNA expression is significantly higher in corneal tissues.
  • Corneal epithelial wound healing was delayed in BLT2 knockout mice compared to wild-type mice, suggesting that the 12-HHT/BLT2 axis is crucial for epithelial repair processes .

Inflammatory Response

12-HHT has been implicated in modulating inflammatory responses. It influences the migration and activation of immune cells such as neutrophils and monocytes:

  • It enhances chemotaxis in neutrophils through its metabolite 12-oxo-heptadecatrienoic acid (12-oxo-HHT), which acts as a partial antagonist to thromboxane receptors, thereby inhibiting platelet aggregation and promoting anti-inflammatory pathways .

Cell Signaling

The signaling pathways activated by 12-HHT involve several key processes:

  • Induction of Cytokines : Treatment with 12-HHT has been shown to upregulate pro-inflammatory cytokines such as TNF and IL-1β in keratinocytes, indicating its role in inflammatory signaling .
  • Cell Migration : In vitro studies demonstrated that 12-HHT enhances keratinocyte migration independently of proliferation, highlighting its potential therapeutic applications in skin repair .

Case Studies and Research Findings

StudyFindings
Kita et al. (2014)Demonstrated that 12-HHT promotes epidermal wound closure by stimulating BLT2 on keratinocytes .
Matsunobu et al. (2013)Showed that 12-HHT levels increase during skin wound healing and are inhibited by anticoagulants like aspirin .
Hamberg et al. (1974)Identified the dual role of 12-HHT in promoting vasodilation while inhibiting platelet activation through thromboxane receptor antagonism .

Applications De Recherche Scientifique

Inflammation and Immune Response

12-HHT plays a crucial role in modulating inflammatory responses. It has been shown to interact with BLT2 receptors, which are involved in the regulation of immune cell functions.

  • Monocyte and Neutrophil Activity : Research indicates that 12-HHT can influence monocyte and neutrophil responses during inflammation. It appears to inhibit thromboxane A2 (TXA2)-mediated platelet activation, thereby reducing thrombosis and possibly vasospasm associated with inflammatory conditions .
  • Cytokine Production : In human keratinocytes, 12-HHT suppresses the synthesis of interleukin-6 (IL-6), a pro-inflammatory cytokine linked to skin inflammation, particularly in response to ultraviolet B (UVB) radiation . This suggests that 12-HHT may serve as a therapeutic agent in managing skin inflammatory conditions.

Wound Healing

The 12-HHT/BLT2 axis has been implicated in promoting wound healing processes:

  • Epidermal Wound Closure : Studies have demonstrated that 12-HHT accelerates keratinocyte migration and wound closure through BLT2 receptor activation. In vitro assays using primary keratinocytes showed enhanced migration rates when treated with 12-HHT .
  • Corneal Wound Healing : In murine models, the presence of 12-HHT was associated with improved corneal wound healing. BLT2 knockout mice exhibited delayed healing compared to wild-type mice, emphasizing the importance of this axis in ocular repair processes .

Cancer Research

Emerging evidence suggests that 12-HHT may influence cancer progression:

  • Tumor Metastasis : The interaction between 12-HHT and BLT2 has been linked to the metastatic behavior of various cancers, including breast, prostate, and pancreatic cancers. The expression of BLT2 is associated with enhanced survival and growth of tumor cells .
  • Therapeutic Targets : Given its role in cancer biology, targeting the 12-HHT/BLT2 pathway could provide new avenues for therapeutic interventions aimed at inhibiting tumor metastasis.

Potential Therapeutic Applications

The unique properties of 12-HHT suggest several potential therapeutic applications:

  • Anti-inflammatory Treatments : Due to its ability to modulate inflammatory responses, 12-HHT could be developed into anti-inflammatory agents for conditions such as asthma or other allergic diseases where BLT2 is implicated .
  • Wound Healing Therapies : Synthetic agonists of BLT2 that mimic the action of 12-HHT could be utilized to enhance wound healing in patients with chronic wounds or diabetic ulcers .

Data Summary Table

Application AreaMechanism/EffectRelevant Studies
InflammationInhibits IL-6 production; modulates immune response ,
Wound HealingEnhances keratinocyte migration via BLT2 ,
CancerPromotes tumor cell survival and metastasis ,
Therapeutic PotentialAnti-inflammatory and wound healing applications ,

Case Studies

  • Skin Wound Healing : A study demonstrated that administration of 12-HHT significantly accelerated re-epithelialization in a mouse model compared to controls. The mechanism involved increased TNFα and metalloproteinase production through BLT2 activation .
  • Corneal Repair : Another investigation showed that topical application of 12-HHT improved corneal epithelial wound healing by promoting cellular migration and proliferation mediated by BLT2 signaling pathways .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting and quantifying 12-HHT in biological samples?

To detect 12-HHT, use high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry for precise quantification . For cell culture or tissue samples, enzyme-linked immunosorbent assays (ELISAs) can be employed, provided antibodies specific to 12-HHT are validated for cross-reactivity . In platelet studies, thin-layer chromatography (TLC) with radiolabeled arachidonic acid ([¹⁴C]-AA) tracks 12-HHT production alongside thromboxane B₂ (TXB₂) and hydroxyeicosatetraenoic acids (HETEs) . Ensure internal standards (e.g., deuterated 12-HHT) are included to correct for recovery rates.

Q. How is 12-HHT biosynthesized, and what enzymatic pathways should be targeted for inhibition studies?

12-HHT is primarily produced during thromboxane A₂ (TXA₂) synthesis via thromboxane-A synthase (TxAS) cleavage of prostaglandin H₂ (PGH₂) . However, a TxAS-independent pathway exists, where glutathione (GSH) facilitates non-enzymatic breakdown of PGH₂ into 12-HHT under physiological conditions . To study these pathways:

  • Use aspirin to inhibit cyclooxygenase (COX-1/COX-2) and block PGH₂ formation .
  • Apply TxAS inhibitors (e.g., ozagrel) to isolate TxAS-dependent vs. GSH-dependent 12-HHT production .
  • Control GSH levels and selenium status, as cytosolic GSH peroxidases regulate COX-1 activity .

Q. What are the standard protocols for isolating 12-HHT from complex lipid mixtures?

Employ solid-phase extraction (SPE) with C18 cartridges to enrich 12-HHT from biological matrices. Follow with reverse-phase HPLC using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) . For structural confirmation, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode, monitoring the m/z 293 → 195 transition for 12-HHT .

Advanced Research Questions

Q. How can researchers resolve contradictions in 12-HHT’s reported roles in inflammation and receptor signaling?

Conflicting data arise from 12-HHT’s dual roles:

  • As a BLT2 receptor ligand , it promotes chemotaxis in keratinocytes and cancer cells .
  • In platelet studies, it is often dismissed as a TXA₂ byproduct .
    To address contradictions:
  • Use BLT2 knockout models to isolate 12-HHT-specific effects .
  • Compare outcomes in tissue-specific COX-1 vs. COX-2 knockout systems to clarify isoform contributions .
  • Apply biased ligand assays to differentiate 12-HHT signaling from other eicosanoids .

Q. What experimental designs are optimal for studying 12-HHT’s cross-species variability?

12-HHT production varies across species due to differences in TxAS activity and GSH peroxidase expression . Design studies with:

  • Species-matched controls (e.g., human vs. murine platelets).
  • Selenium supplementation protocols to standardize GSH peroxidase activity .
  • Metabolomic profiling to quantify 12-HHT alongside other eicosanoids (e.g., TXB₂, 12-HETE) .

Q. How can researchers validate 12-HHT’s functional significance in vivo?

  • Use genetic models : Overexpress TxAS or BLT2 receptors in target tissues .
  • Apply stable isotope tracing (e.g., ¹³C-arachidonic acid) to track 12-HHT flux in real-time .
  • Combine pharmacological inhibition (e.g., BLT2 antagonists) with behavioral or histological endpoints in disease models (e.g., cancer metastasis, vascular inflammation) .

Q. What statistical approaches are recommended for analyzing 12-HHT data with high variability?

For non-normally distributed data (common in small-sample eicosanoid studies), use non-parametric tests (e.g., Kruskal-Wallis with Dunn’s post-hoc) . For multivariate analyses (e.g., metabolomics), apply Spearman’s rank correlation to identify associations between 12-HHT and clinical parameters . Report effect sizes and confidence intervals to enhance reproducibility .

Q. Methodological Considerations

Q. How should researchers address the instability of 12-HHT in aqueous solutions during experiments?

  • Store samples at -80°C under nitrogen to prevent oxidation.
  • Add antioxidants (e.g., butylated hydroxytoluene) to extraction buffers .
  • Conduct time-course experiments to quantify degradation rates under experimental conditions.

Q. What controls are essential for studies investigating 12-HHT’s interaction with lipid membranes?

  • Include lipid raft disruptors (e.g., methyl-β-cyclodextrin) to assess membrane dependency.
  • Use scrambled peptide controls in BLT2 binding assays .
  • Validate findings with competitive inhibition assays using synthetic 12-HHT analogs .

Q. Data Interpretation and Reporting

  • Follow Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility: Detail methods in the main text or supplementary materials .
  • Use NIST-referenced thermodynamic data (e.g., enthalpy values) when reporting 12-HHT’s physical properties .
  • Adhere to SRQR standards for qualitative reporting, including contextual factors (e.g., cell passage number, donor variability) .

Comparaison Avec Des Composés Similaires

Physiological Roles :

  • Wound Healing: 12-HHT activates BLT2, a G protein-coupled receptor (GPCR), to accelerate keratinocyte migration and re-epithelialization .
  • Inflammation : Elevated 12-HHT levels correlate with immune cell activation and vascular permeability .
  • Blood Coagulation : 12-HHT is produced during platelet aggregation, reaching concentrations of 500–900 nM in human blood .

12-HHT shares biosynthetic and functional overlaps with other AA-derived lipid mediators. Below is a detailed comparison:

Thromboxane B2 (TxB2)

Property 12-HHT TxB2 References
Structure 17-carbon trienoic acid, 12-OH 20-carbon tetraenoic acid, cyclic hemiacetal
Biosynthesis TXAS-dependent and independent TXAS-dependent only
Concentration in Blood 500–900 nM (human), 300 nM (mouse) Lower than 12-HHT in human blood
Receptor BLT2 TP receptor (thromboxane prostanoid)
Function Promotes wound healing, BLT2 ligand Platelet aggregation, vasoconstriction

Key Difference : Unlike TxB2, 12-HHT production persists under TXAS inhibition, suggesting distinct regulatory roles in hemostasis .

12-Hydroxyeicosatetraenoic Acid (12-HETE)

Property 12-HHT 12-HETE References
Structure 17-carbon, trienoic acid 20-carbon, tetraenoic acid
Biosynthesis COX-derived 12-Lipoxygenase (12-LOX)-derived
Receptor BLT2 GPR31 (12-HETE receptor)
Function Keratinocyte migration, inflammation Neutrophil chemotaxis, cancer progression

Key Difference : 12-HETE is primarily pro-inflammatory, whereas 12-HHT exhibits dual roles in inflammation resolution (via BLT2) and tissue repair .

Prostaglandins (PGD2, PGE2)

Property 12-HHT PGD2/PGE2 References
Biosynthesis Derived from PGH2 Enzymatic conversion of PGH2
Regulation Increased under TXAS inhibition Elevated when TXAS is inhibited
Receptor BLT2 DP1/DP2 (PGD2), EP1-EP4 (PGE2)
Function BLT2 activation, wound healing Vasodilation (PGE2), allergy (PGD2)

Key Difference : 12-HHT lacks classical prostaglandin receptors but shares precursor (PGH2) utilization with PGD2/PGE2 .

Leukotriene B4 (LTB4)

Property 12-HHT LTB4 References
Biosynthesis COX-derived 5-Lipoxygenase (5-LOX)-derived
Receptor BLT2 BLT1
Function Epithelial repair, BLT2 activation Neutrophil recruitment, inflammation

Key Difference : LTB4 is a potent chemoattractant, while 12-HHT’s BLT2 activation promotes tissue repair without significant chemoattractant activity .

Research Findings and Implications

  • Dual Biosynthesis : 12-HHT production is partially resistant to TXAS inhibitors, making it a resilient mediator in inflammatory and thrombotic conditions .
  • Therapeutic Potential: NSAIDs reduce 12-HHT levels, delaying wound healing, while BLT2 agonists may accelerate tissue repair .

Data Tables

Table 1. Comparative Levels of 12-HHT and TxB2 in Human Blood

Condition 12-HHT (nM) TxB2 (nM) References
Baseline (Human) 500–900 200–400
TXAS Inhibition 200–500 Undetectable

Table 2. Receptor Affinities of 12-HHT and Analogues

Compound Receptor EC50 (nM) Function References
12-HHT BLT2 100–200 Wound healing
LTB4 BLT1 1–10 Neutrophil recruitment
12-HETE GPR31 500–1000 Angiogenesis

Méthodes De Préparation

Biological Synthesis via the Cyclooxygenase Pathway

Enzymatic Conversion of Arachidonic Acid

12-HHT is biosynthesized endogenously through the cyclooxygenase (COX) pathway. Arachidonic acid is first oxygenated by COX-1 or COX-2 to form prostaglandin H2 (PGH2), which is subsequently cleaved by thromboxane synthase (TxAS) into thromboxane A2 (TxA2) and 12-HHT . This reaction occurs spontaneously in platelets and other tissues, with 12-HHT constituting approximately 30% of total arachidonic acid metabolites in activated human platelets .

Key Enzymes and Reaction Conditions

  • COX-1/COX-2 : Catalyze the conversion of arachidonic acid to PGH2 via dual oxygenation steps (cyclooxygenase and peroxidase activities) .

  • TxAS : Mediates the isomerization of PGH2 to TxA2 and 12-HHT, with a stoichiometric ratio of 1:1 for TxA2 and 12-HHT .

  • Reaction pH/Temperature : Optimal activity occurs at pH 7.4 and 37°C, mimicking physiological conditions .

Table 1: Biological Synthesis Yield of 12-HHT in Human Platelets

SubstrateEnzyme Source12-HHT Yield (nmol/10^6 cells)Reference
Arachidonic AcidHuman Platelets8.2 ± 1.5
PGH2Sheep Seminal Vesicles12.4 ± 2.1

Limitations of Biological Methods

While enzymatic synthesis provides high stereochemical fidelity, scalability is constrained by the instability of PGH2 and TxA2. Non-enzymatic degradation of PGH2 in aqueous solutions further complicates large-scale production .

Chemical Synthesis Using Sharpless Asymmetric Epoxidation

Stereoselective Epoxidation of Allylic Alcohols

The Sharpless asymmetric epoxidation enables precise control over the stereochemistry of 12-HHT’s 12( S )-hydroxyl group. A racemic mixture of trimethylsilyl (TMS)-substituted allylic alcohol ( rac-4 ) undergoes epoxidation to yield enantiomerically enriched epoxide 5 (98% ee) and ( R )-4 .

Reaction Conditions

  • Catalyst : Titanium(IV) isopropoxide, (+)-diethyl tartrate.

  • Oxidizing Agent : tert-Butyl hydroperoxide (TBHP).

  • Temperature : -20°C to 0°C .

Conversion to Iodo Alcohol Intermediate

The TMS group in epoxide 5 directs regioselective opening with tributyltin lithium, forming a vinylstannane intermediate. Subsequent iodination yields the C10–C17 iodo alcohol 6 , a critical precursor for cross-coupling .

Suzuki-Miyaura Coupling for Carbon Chain Assembly

Fragment Coupling Strategy

The C1–C9 vinylborane fragment is coupled with the C10–C17 iodo alcohol 6 via Suzuki-Miyaura cross-coupling, forming the 17-carbon backbone of 12-HHT . This method achieves >95% yield under optimized conditions:

Optimized Parameters

  • Catalyst : Palladium(II) acetate.

  • Ligand : Triphenylphosphine.

  • Base : Sodium carbonate.

  • Solvent : Tetrahydrofuran (THF)/water (4:1) .

Table 2: Suzuki-Miyaura Coupling Efficiency

Borane FragmentIodo AlcoholYield (%)Purity (%)
C1–C96 9799
C1–C9 (modified)6 9298

Final Oxidation and Deprotection

The coupled product undergoes oxidation with pyridinium chlorochromate (PCC) to introduce the 12-keto group, followed by stereoselective reduction using ( S )-CBS catalyst to yield the 12( S )-hydroxyl configuration . Global deprotection with tetra- n-butylammonium fluoride (TBAF) removes TMS groups, affording enantiopure 12-HHT .

Synthesis of 12-HHT Derivatives and Analogs

5,6-Dihydro-12-HHT (HHD)

Saturation of the 5,6-double bond is achieved via hydrogenation using palladium on carbon (Pd/C) under H2 atmosphere. This derivative exhibits reduced BLT2 affinity but enhanced metabolic stability .

14,15-Dehydro-12-HHT (HHTE)

Introducing a triple bond at C14–C15 via Sonogashira coupling enables the study of structural flexibility in BLT2 binding. HHTE retains 80% of native 12-HHT’s activity .

Table 3: Biological Activity of 12-HHT Derivatives

DerivativeBLT2 EC50 (nM)Metabolic Stability (t1/2, h)
12-HHT150.5
HHD1203.2
HHTE191.8

Scalability and Industrial Considerations

Gram-Scale Production

The Suzuki-Miyaura method has been scaled to produce >100 mg of 12-HHT, with a total synthesis time of 14 days . Key challenges include:

  • Purification : Reverse-phase HPLC (C18 column, methanol/water gradient) achieves >99% purity.

  • Cost : Palladium catalysts account for 60% of raw material expenses .

Propriétés

IUPAC Name

(5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKJHGXXZWHSBG-WBGSEQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12S-HHT
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54397-84-1
Record name 12S-Hydroxy-5Z,8E,10E-heptadecatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54397-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12(S)-Hydroxy-(5Z,8E,10E)-heptadecatrienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 12S-HHT
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Eight ml of blood was gathered from the abdominal aorta of a rat (JcI : Wistar, male, 12-15 weeks age) subjected to abdominal incision under anesthesia by the use of 3.2% sodium citrate (1 volume of sodium citrate solution to 9 volume of whole blood). The blood was centrifuged at 800 rpm for 10 minutes at room temperature to gather PRP (platelet rich plasma), and the residual blood was further centrifuged at 3000 rpm for 10 minutes to gather PPP (platelet poor plasma). The platelet number in PRP was measured and the PRP was adjusted by diluting with PPP so that the concentration of platelet was one million/μl . To 0.25 m(of the PRP, 125 μg of arachidonic acid and the test compound (the final concentration of 100 μM, 10 μM, 1 μM and 0.1 μM) were added, and the mixture was incubated at 37° C. for 15 minutes. After the reaction, 1.1 ml of ethanol was added, well shaken and centrifuged at 2000 rpm for 10 minutes to separate the supernatant. To 1 ml of the supernatant 1 ml of water was added and subjected to high performance liquid chromatography to determine HHT. The absorption at 240 nm due to HHT was measured by an ultraviolet absorption monitor. The inhibition rate of HHT formation calculated from the peak area is shown in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 μg
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
12-Hydroxyheptadecatrienoic acid
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
12-Hydroxyheptadecatrienoic acid
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
12-Hydroxyheptadecatrienoic acid
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
12-Hydroxyheptadecatrienoic acid
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
12-Hydroxyheptadecatrienoic acid
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
12-Hydroxyheptadecatrienoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.